ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
Description
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Properties
IUPAC Name |
ethyl [3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)26-15-9-10-16-17(11-15)25-12(2)18(19(16)21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWFMUCNWPHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and oxidative stress-related diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
- Ethyl 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
- Ethyl 3-(4-nitrophenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate
Uniqueness
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Biological Activity
Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is a synthetic organic compound belonging to the chromenone family, characterized by its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.
Chemical Structure and Synthesis
The compound features a chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone core. This multi-step process can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .
Antimicrobial Properties
Research indicates that chromenone derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential antifungal and antibacterial properties. A study highlighted that related coumarin derivatives showed promising antifungal activity against various Candida species, suggesting that structural modifications can enhance bioactivity .
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (µmol/mL) | Activity |
|---|---|---|
| Compound 8 | 0.067 | Strong against C. albicans |
| Compound 21 | 0.234 | Moderate against C. tropicalis |
| Ethyl carbonate derivative | TBD | Potentially active |
Anticancer Properties
The anticancer potential of chromenone derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress. The presence of methoxy groups in the structure may enhance these effects by increasing lipophilicity and facilitating cellular uptake .
Case Study: Apoptotic Effects in Cancer Cells
In vitro studies demonstrated that derivatives similar to this compound exhibited dose-dependent cytotoxicity against breast cancer cell lines, with IC50 values indicating significant efficacy compared to standard chemotherapeutic agents .
The biological activity of this compound may be attributed to several mechanisms:
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to cell death in cancerous cells.
- Inhibition of Enzymatic Pathways : It could inhibit key enzymes involved in cancer cell metabolism.
- Membrane Interaction : The methoxy group may facilitate interactions with cell membranes, enhancing permeability and bioavailability.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm in ¹³C) .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and carbonate O-C-O (1250–1300 cm⁻¹) confirm functional groups.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+ at m/z 409.1294 for C₂₁H₁₈O₇) and fragmentation pathways .
What methodological approaches analyze enzyme inhibition kinetics and receptor binding?
Advanced Research Question
- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ) against serine hydrolases. For example, a related chromenone derivative showed Kᵢ = 12 nM against trypsin-like proteases via stopped-flow fluorescence .
- Surface plasmon resonance (SPR) : Real-time binding analysis with immobilized receptors (e.g., G-protein-coupled receptors) quantifies association/dissociation rates. A study on a trifluoromethyl-substituted analog revealed biphasic binding kinetics, suggesting allosteric modulation .
How to address discrepancies in reported biological activities across studies?
Data Contradiction Analysis
Discrepancies in bioactivity (e.g., IC₅₀ values varying by 10–100×) may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content alter bioavailability.
- Metabolic stability : Hepatic microsome studies show esterase-mediated hydrolysis of the carbonate group reduces activity in certain models .
Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
What strategies guide the design of derivatives to improve pharmacokinetic properties?
Advanced Research Question
- Lipophilicity modulation : Introducing trifluoromethyl groups (logP reduction by ~0.5 units) enhances aqueous solubility without compromising membrane permeability .
- Metabolic blocking : Replacing the methyl group at C2 with a cyclopropyl moiety reduces CYP3A4-mediated oxidation, as shown in microsomal stability assays .
- Prodrug approaches : Phosphonate esters of the carbonate group improve oral bioavailability in rodent models .
What purification methods ensure high purity for research applications?
Basic Research Question
- Flash chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) removes unreacted intermediates.
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity, verified by HPLC (C18 column, 1.0 mL/min, 254 nm) .
- Countercurrent chromatography : For scale-up, a solvent system of heptane/ethyl acetate/methanol/water (5:5:5:5) achieves baseline separation of diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
